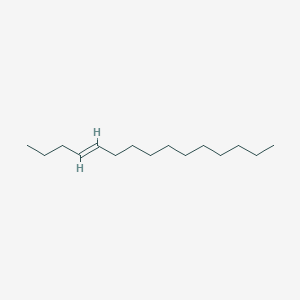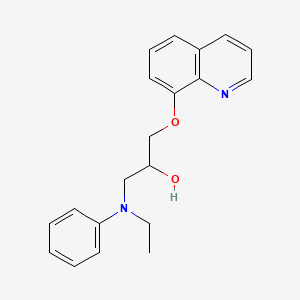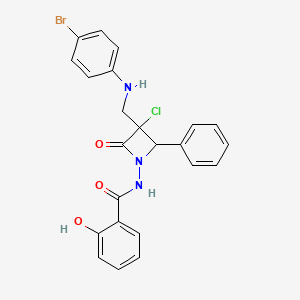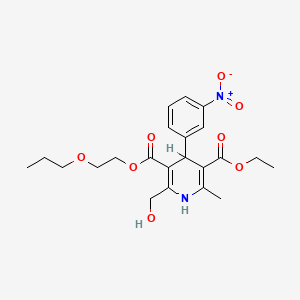
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester is a complex organic compound with a multifaceted structure It features a pyridine ring substituted with carboxylic acid groups, a hydroxymethyl group, a methyl group, a nitrophenyl group, and ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups and other substituents. Common reagents used in these reactions include nitrating agents, esterification reagents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate ester substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of new ester or amide derivatives.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the nitrophenyl group may interact with enzymes or receptors, leading to modulation of biological processes. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways.
類似化合物との比較
Similar Compounds
3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine ring structures and carboxylic acid groups.
Nitrophenyl esters: Compounds with nitrophenyl groups and ester functionalities.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups attached to aromatic rings.
Uniqueness
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-ethyl 3-(2-propoxyethyl) ester lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
85387-06-0 |
|---|---|
分子式 |
C22H28N2O8 |
分子量 |
448.5 g/mol |
IUPAC名 |
5-O-ethyl 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H28N2O8/c1-4-9-30-10-11-32-22(27)20-17(13-25)23-14(3)18(21(26)31-5-2)19(20)15-7-6-8-16(12-15)24(28)29/h6-8,12,19,23,25H,4-5,9-11,13H2,1-3H3 |
InChIキー |
QWUXZBPCZXIESQ-UHFFFAOYSA-N |
正規SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


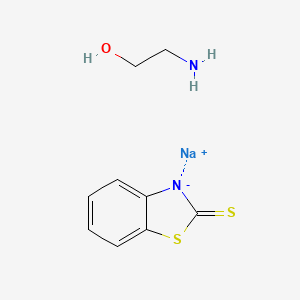

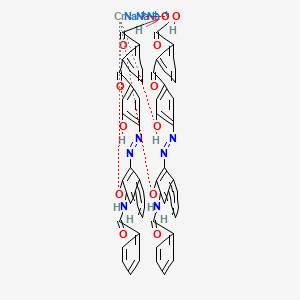
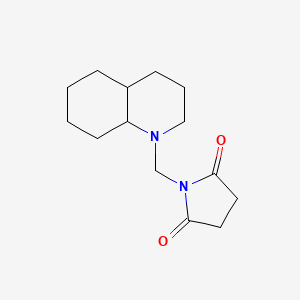
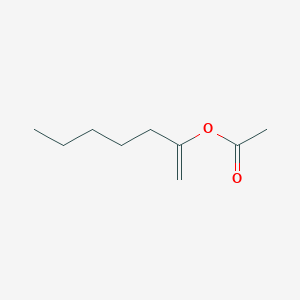
![(E)-but-2-enedioic acid;7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one](/img/structure/B12699583.png)
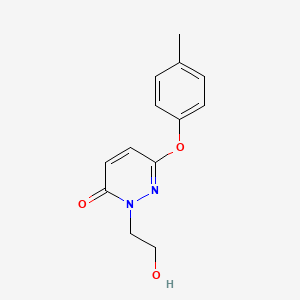
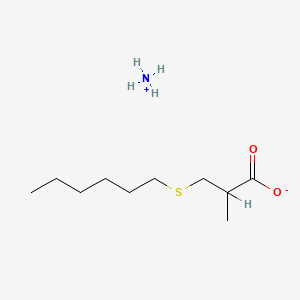
![4-[3-[(Trifluoromethyl)thio]phenyl]piperazine-1-propiononitrile monohydrochloride](/img/structure/B12699589.png)

